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molecular formula C9H9F2NO3 B8460947 Ethyl 5-(difluoromethoxy)picolinate

Ethyl 5-(difluoromethoxy)picolinate

Cat. No. B8460947
M. Wt: 217.17 g/mol
InChI Key: DGFAIGCISIQDRO-UHFFFAOYSA-N
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Patent
US07732456B2

Procedure details

A DMF (15 mL)-ethanol (15 mL) mixed solvent solution of 2-bromo-5-difluoromethoxypyridine (1.32 g, 5.89 mmols), palladium acetate (132 mg, 0.59 mmol), 1,1′-bis(diphenylphosphino)ferrocene (654 mg, 1.18 mmols) and triethylamine (1.6 mL, 11.8 mmols) was stirred overnight at 50° C. in carbon monoxide atmosphere. The reaction liquid was cooled to room temperature and the solvent was concentrated under reduced pressure. Ethyl acetate was added to the resulting residue, followed by washing with water and drying over anhydrous magnesium sulfate. Concentrating the solvent under reduced pressure, the residue was purified on silica gel column chromatography (C-300, hexane:ethyl acetate=4:1-3:2) to provide the title compound (1.03 g, 80%).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
132 mg
Type
catalyst
Reaction Step One
Quantity
654 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.[CH2:6]([OH:8])[CH3:7].Br[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH:17]([F:19])[F:18])=[CH:12][N:11]=1.C(N(CC)CC)C>[C]=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH2:6]([O:8][C:4]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH:17]([F:19])[F:18])=[CH:12][N:11]=1)=[O:5])[CH3:7] |f:5.6.7,8.9.10,^3:26|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.32 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)OC(F)F
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
132 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
654 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[C]=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the resulting residue
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel column chromatography (C-300, hexane:ethyl acetate=4:1-3:2)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC=C(C=C1)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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